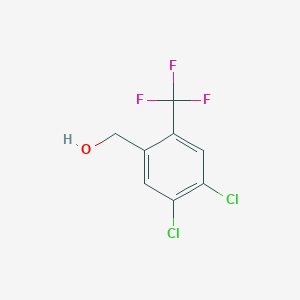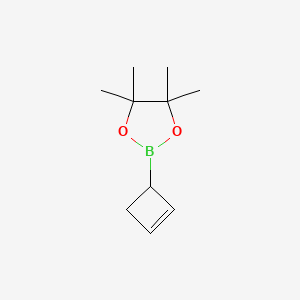
3-Acetyl-7-chloro-6-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-chloro-6-azaindole is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. The presence of the acetyl and chloro groups in the 3rd and 7th positions, respectively, makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-chloro-6-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the acetylation of 7-chloro-6-azaindole using acetyl chloride in the presence of a Lewis acid such as aluminum chloride . The reaction is carried out in a solvent like dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-7-chloro-6-azaindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-Hydroxy-7-chloro-6-azaindole.
Substitution: Various substituted azaindoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetyl-7-chloro-6-azaindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Acetyl-7-chloro-6-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azaindole: The parent compound without the acetyl and chloro groups.
3-Acetyl-7-azaindole: Lacks the chloro group.
7-Chloro-6-azaindole: Lacks the acetyl group.
Uniqueness
3-Acetyl-7-chloro-6-azaindole is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-8-6(7)2-3-11-9(8)10/h2-4,12H,1H3 |
Clé InChI |
UEXJGPIIESHSAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C1C=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)

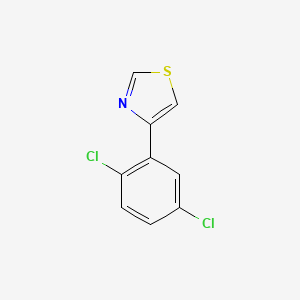
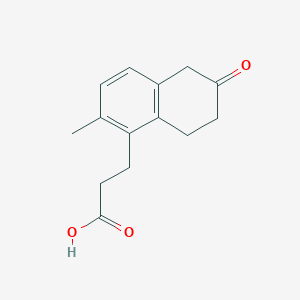
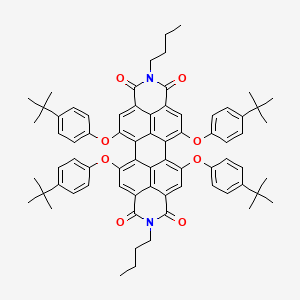
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
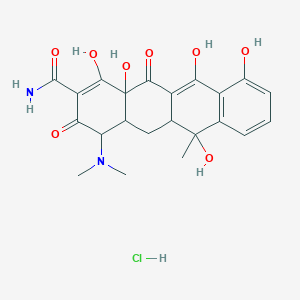
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)

